molecular formula C6H8O3 B8318225 2-methyl-2H-pyran-3,5(4H,6H)-dione

2-methyl-2H-pyran-3,5(4H,6H)-dione

Cat. No. B8318225
M. Wt: 128.13 g/mol
InChI Key: XYECRJWDSXERFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2H-pyran-3,5(4H,6H)-dione is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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properties

Product Name

2-methyl-2H-pyran-3,5(4H,6H)-dione

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

2-methyloxane-3,5-dione

InChI

InChI=1S/C6H8O3/c1-4-6(8)2-5(7)3-9-4/h4H,2-3H2,1H3

InChI Key

XYECRJWDSXERFR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CC(=O)CO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mechanically stirred solution of potassium tert-butoxide in tert-butanol (1 M, 203 mL) under a nitrogen atmosphere was treated with anhydrous ether (125 mL), cooled to 0° C., treated with the product from Example 84B (15.5 g, 97 mmol) in ether (55 mL) over 2 minutes, stirred for 10 minutes and then treated with 2M HCl (240 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×, 200 mL). The combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated. The residue was purified on silica gel eluting with ethyl acetate:formic acid:water:hexane (200:1:1:200) to provide the title compound.
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0 (± 1) mol
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203 mL
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125 mL
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15.5 g
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55 mL
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240 mL
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Synthesis routes and methods II

Procedure details

Potassium tert-butoxide in tert-butanol (1 M, 203 mL) and the product from Example 44B (15.5 g, 97 mmol) in ether (55 mL) were processed as described in Example 43C. The residue was purified on silica gel eluting with ethyl acetate:formic acid:water:hexane (200:1:1:200) provided the title compound. 1H NMR (CDCl3) δ 1.48 (d, 3H), 3.43 (d, 1H), 3.92 (d, 1H), 3.97 (q, 1H), 4.04 (d, 1H), 4.44 (d, 1H).
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0 (± 1) mol
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15.5 g
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203 mL
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55 mL
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solvent
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